1-(Cyclopent-1-en-1-yl)pent-3-en-2-one
Description
Contextualization within Cyclopentenone and Cyclopentene (B43876) Chemistry
The core of this molecule contains two significant structural motifs: a cyclopentene ring and an α,β-unsaturated ketone (enone).
Cyclopentene is a cyclic alkene with the formula C₅H₈. fiveable.me It is a five-membered ring containing one carbon-carbon double bond. fiveable.me This ring system is a common building block in organic synthesis and appears in various natural products. fiveable.memarketresearchintellect.com The double bond within the cyclopentene ring makes it susceptible to a range of addition reactions and allows it to participate in polymerization and metathesis reactions. fiveable.memarketresearchintellect.com
Cyclopentenones are derivatives of cyclopentane (B165970) that contain both a ketone functional group and a double bond within the five-membered ring. wikipedia.org The 2-cyclopentenone structure is a particularly important motif found in numerous bioactive natural products, including prostaglandins (B1171923) and jasmone. wikipedia.orgacs.org The conjugated system in 2-cyclopentenone undergoes typical reactions of α,β-unsaturated ketones, such as nucleophilic conjugate addition and Diels-Alder reactions. wikipedia.org Although the ketone in 1-(cyclopent-1-en-1-yl)pent-3-en-2-one is exocyclic to the cyclopentene ring, the principles governing the reactivity of the cyclic alkene and the enone system are highly relevant.
Historical Perspectives on Related Unsaturated Ketones and Cyclic Systems
The study of unsaturated ketones and cyclic systems has a rich history. The first preparation of cyclopentene was reported in 1893 by Carl Gärtner. wikipedia.org The development of synthetic methods for creating five-membered rings, such as the Nazarov cyclization and the Pauson-Khand reaction, has been a significant area of research in organic chemistry, enabling the synthesis of complex cyclopentenone-containing molecules. organic-chemistry.org
The understanding of α,β-unsaturated ketones, or enones, has been fundamental to the advancement of organic synthesis. Early work focused on their characteristic reactions, such as the Michael addition, which was discovered in the late 19th century. The Claisen-Schmidt condensation, another classic reaction, provides a straightforward method for synthesizing α,β-unsaturated ketones and has been in use for over a century. wikipedia.org These foundational discoveries have paved the way for the development of more sophisticated synthetic strategies and a deeper understanding of reaction mechanisms. researchgate.net
Significance of the Conjugated Enone and Cyclopentenyl Moieties in Organic Synthesis and Mechanistic Studies
The combination of a cyclopentenyl group and a conjugated enone system in this compound makes it a versatile substrate for organic synthesis and a subject for mechanistic inquiry.
The conjugated enone is a key functional group due to its dual reactivity. pressbooks.pub The carbonyl carbon is electrophilic and can be attacked by nucleophiles in a 1,2-addition. More significantly, the β-carbon of the double bond is also electrophilic due to resonance, allowing for 1,4-conjugate additions. pressbooks.pub This dual reactivity allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. Enones are also excellent dienophiles in Diels-Alder reactions and can participate in various photochemical reactions. wikipedia.orgacs.org
The cyclopentenyl moiety also contributes to the molecule's synthetic utility. The double bond in the ring can be functionalized through various reactions, including epoxidation, dihydroxylation, and hydrogenation. Furthermore, the cyclopentene ring can act as a scaffold to control the stereochemistry of reactions on the attached side chain. The presence of this ring system is crucial in the synthesis of many natural products and pharmaceuticals. marketresearchintellect.com
The study of molecules containing both these moieties provides insight into how they influence each other's reactivity. For instance, the cyclopentenyl group can sterically hinder one face of the enone, leading to stereoselective additions. Conversely, reactions at the enone can influence the subsequent functionalization of the cyclopentene ring.
Below are data tables that provide typical physical and spectroscopic properties for the constituent chemical classes of this compound.
Table 1: Typical Physical Properties of Related Cyclic Ketones
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopentanone (B42830) | C₅H₈O | 84.12 | 130.6 | 0.951 |
| 2-Cyclopenten-1-one (B42074) | C₅H₆O | 82.10 | 150 | 0.98 |
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.govwikipedia.orgsigmaaldrich.com
Table 2: Typical Spectroscopic Data for α,β-Unsaturated Ketones
| Spectroscopic Technique | Key Feature | Typical Range |
| Infrared (IR) Spectroscopy | C=O Stretch | 1650-1685 cm⁻¹ |
| Infrared (IR) Spectroscopy | C=C Stretch | 1600-1640 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 190-220 ppm |
| ¹³C NMR Spectroscopy | Alkene Carbons (C=C) | 125-150 ppm |
Data based on general values for enones. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
654643-31-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-2-5-10(11)8-9-6-3-4-7-9/h2,5-6H,3-4,7-8H2,1H3 |
InChI Key |
UKZLFSPGDPKMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC1=CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One and Its Precursors
Established and Novel Approaches to Cyclopentenone Ring Systems
The synthesis of the cyclopentenone core is a well-explored area of organic chemistry, with several key methods being particularly relevant. These include classical reactions and more modern catalytic processes.
Aldol (B89426) Condensation Strategies for Cyclopentenone Formation
Intramolecular aldol condensation is a powerful and widely used method for the formation of cyclic enones, including cyclopentenones. mdpi.comrsc.org This reaction involves the base- or acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The mechanism proceeds through the formation of an enolate which then attacks the second carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone. researchgate.netmdpi.com
For the synthesis of a cyclopentenone precursor, a suitable 1,4-diketone would be required. The reaction conditions can be optimized by varying the catalyst, solvent, and temperature to maximize the yield of the desired cyclopentenone. rsc.org For instance, the use of natural clay-based catalysts has been explored for solvent-free aldol condensations of cyclopentanone (B42830), demonstrating the versatility of this approach. rsc.org
A representative scheme for the formation of a substituted cyclopentenone via intramolecular aldol condensation is shown below:
| Reactant | Catalyst | Product |
| 1,4-Diketone | Acid or Base | Substituted Cyclopentenone |
This table illustrates the general principle of intramolecular aldol condensation for cyclopentenone synthesis.
Michael Addition Pathways and Subsequent Transformations
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides another strategic route to cyclopentenone precursors. byjus.com This reaction can be employed to construct the necessary carbon skeleton, which can then be cyclized in a subsequent step. For example, the addition of an enolate to an α,β-unsaturated ester or ketone can generate a 1,5-dicarbonyl compound, a precursor for an intramolecular aldol condensation. byjus.com
A tandem Michael addition-carbene insertion reaction has also been reported for the synthesis of substituted cyclopentenones from β-ketoethynyl(phenyl)iodonium salts. organic-chemistry.org This method involves the initial Michael addition of a nucleophile, followed by an intramolecular C-H insertion of an in-situ generated carbene to form the five-membered ring.
Intramolecular Cyclization Reactions for Unsaturated Ketones
The intramolecular cyclization of unsaturated ketones is a direct approach to forming cyclic ketone structures. These reactions can be promoted by various catalysts and reaction conditions. For instance, the electroreductive intramolecular cyclization of non-conjugated enones has been shown to produce cyclopentanol (B49286) derivatives, which can be further oxidized to cyclopentenones. organic-chemistry.org
Furthermore, intramolecular hydroacylation of 4-alkynals catalyzed by rhodium complexes can provide cyclopentenones through a trans addition of a rhodium hydride to the alkyne. wikipedia.org Another powerful method is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, followed by elimination to give the cyclopentenone. mdpi.com
More recent developments include gold-catalyzed intramolecular cyclization/intermolecular cycloaddition cascades of alkyne-containing diazo compounds, which can lead to complex polycyclic systems containing a cyclopentenone moiety. wikipedia.org
Pinacol (B44631) Rearrangement Approaches to Cyclopentenones
The pinacol rearrangement, a classic acid-catalyzed rearrangement of a 1,2-diol, can be adapted for the synthesis of cyclic ketones, including those that could be precursors to cyclopentenones. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift. masterorganicchemistry.comacs.org If one of the substituents on the diol is part of a ring system, this rearrangement can lead to ring expansion or contraction. masterorganicchemistry.com
For the synthesis of a cyclopentenone precursor, a vicinal diol on a cyclopentane (B165970) or a related ring system could be envisioned as a starting material. The choice of the diol and the reaction conditions would be crucial to direct the rearrangement towards the desired cyclopentanone derivative, which could then be converted to the corresponding cyclopentenone. organic-chemistry.org
Construction of the Pent-3-en-2-one (B7821955) Side Chain
Once the cyclopentenone core is established, the next critical step is the construction of the pent-3-en-2-one side chain.
Olefin Metathesis Reactions in Side Chain Elaboration
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in complex molecules. Cross-metathesis, an intermolecular reaction between two different olefins, is particularly well-suited for the elaboration of side chains.
To construct the pent-3-en-2-one side chain on a cyclopentene (B43876) ring, a precursor such as 1-allylcyclopent-1-ene could be reacted with a suitable α,β-unsaturated ketone in a cross-metathesis reaction. The choice of a highly active and selective catalyst, such as a Grubbs or Schrock catalyst, would be critical to ensure the efficiency of the reaction and to control the stereochemistry of the newly formed double bond.
The general scheme for this transformation can be depicted as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1-Allylcyclopent-1-ene | 3-Buten-2-one | Ruthenium or Molybdenum Carbene | 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one |
This table illustrates a plausible cross-metathesis strategy for the synthesis of the target molecule.
The reaction conditions, including catalyst loading, temperature, and solvent, would need to be carefully optimized to achieve a high yield of the desired product.
Direct Alkylation and Coupling Methodologies
Direct alkylation and cross-coupling reactions are fundamental to constructing the carbon skeleton of this compound. These strategies typically involve the reaction of a cyclopentenyl precursor with a suitable five-carbon chain.
One conceptual approach involves the use of organometallic reagents. For instance, a Grignard reagent, such as cyclopentylmagnesium bromide, could react with an appropriate acyl chloride or related carbonyl compound to form a cyclopentyl ketone. sciencemadness.org Subsequent modification, such as dehydrogenation, would then be required to introduce the double bond in the cyclopentene ring.
Palladium-catalyzed cross-coupling reactions represent another powerful tool. The general mechanism for these reactions, which includes oxidative addition, transmetalation, and reductive elimination, allows for the precise formation of carbon-carbon bonds. youtube.com A hypothetical route could involve the coupling of a cyclopentenylboronic acid or a related organometallic species with a vinyl halide that contains the pentenone side chain.
Furthermore, radical-based methods offer an alternative. The SRN1 mechanism, for example, can be used to synthesize α,β-unsaturated ketones by reacting α-bromoketones with nitronate anions. mdpi.com This pathway could potentially be adapted to couple a cyclopentenyl moiety with the required side chain.
Stereoselective and Regioselective Synthesis of this compound Scaffolds
Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the specific location of functional groups) is critical in modern organic synthesis. For a molecule like this compound, controlling the geometry of the double bond in the pentenone side chain (E/Z isomerism) is a key challenge.
Stereoselective synthesis of chiral cyclopentenone precursors is well-documented and offers a pathway to enantiomerically enriched versions of the target scaffold. acs.org Methods to obtain these chiral building blocks include:
Chemical Resolution : Using a chiral auxiliary to separate a racemic mixture of cyclopentenone precursors into individual diastereomers, which can then be separated physically. acs.org
Enzymatic Resolution : Employing enzymes, such as lipases, to selectively acylate one enantiomer of a hydroxylated cyclopentenone precursor, allowing for the separation of the enantiomers. acs.org
Asymmetric Synthesis : Building the chiral center directly using asymmetric reactions. A prominent example is the three-component coupling strategy, which has been used in the synthesis of prostaglandins (B1171923) and involves the conjugate addition of a side chain to a chiral cyclopentenone. acs.org
Regioselectivity is crucial when introducing the double bond into the cyclopentene ring. Direct dehydrogenation of a substituted cyclopentanone can potentially lead to multiple isomers. However, studies on the palladium-catalyzed aerobic dehydrogenation of substituted cyclic ketones have shown that the reaction can proceed with high regioselectivity, often favoring the formation of the more thermodynamically stable enone. organic-chemistry.org For instance, in steroid derivatives, dehydrogenation occurs selectively at specific positions, demonstrating the catalyst's ability to distinguish between different potential reaction sites. organic-chemistry.org Similarly, stereospecific reactions like hydroformylation can be used on precursors such as 1-substituted cyclopent-3-en-1-ols to precisely control the formation of new functional groups. researchgate.netresearchgate.net
Catalytic Systems and Reaction Conditions in Targeted Synthesis
Catalysis is central to the efficient and selective synthesis of cyclopentenyl ketones. Various catalytic systems have been developed that can facilitate the key transformations required, such as dehydrogenation and cyclization.
Palladium-based catalysts are particularly versatile. A notable system is Pd(DMSO)₂(TFA)₂ used for the direct aerobic dehydrogenation of cyclic ketones to their corresponding enones. organic-chemistry.orgnih.gov This reaction typically uses molecular oxygen (O₂) as the terminal oxidant and is conducted in a solvent like acetic acid at temperatures around 80 °C. organic-chemistry.org This method is atom-economical and avoids the use of harsh stoichiometric oxidants. nih.gov The mechanism is believed to involve the formation of a palladium(II)-enolate intermediate, followed by β-hydride elimination. nih.gov
Other catalytic systems applicable to the synthesis of cyclopentenone cores include:
Rhodium Catalysts : Used for intramolecular hydroacylation of certain alkynes to form cyclopentenones. organic-chemistry.org
Titanium Complexes : A system comprising a titanium complex, such as Ti(Cl)₃(alkoxy), and a co-ingredient like a carboxylic acid anhydride (B1165640) can catalyze the reaction between an enone and an aldehyde to produce substituted cyclopentenones. google.com
Gold Catalysts : Cooperative gold(I) catalysis has been employed to provide access to α'-chiral cyclopentenones from cyclic ketone enol carbonates. organic-chemistry.org
Photoredox Catalysts : Visible-light-mediated reactions using catalysts like fac-Ir(ppy)₃ can initiate tandem reactions to form substituted cyclopentenes, demonstrating a modern approach to ring formation under mild conditions. rsc.org
The table below summarizes some of the catalytic systems relevant to the synthesis of the cyclopentenyl ketone scaffold.
| Catalyst System | Reaction Type | Reactants/Precursors | Conditions | Source(s) |
| Pd(DMSO)₂(TFA)₂ | Aerobic Dehydrogenation | Cyclic Ketones | O₂, Acetic Acid, 80°C | nih.gov, organic-chemistry.org |
| Ti(Cl)₃(alkoxy) + Anhydride | Cyclization/Coupling | Enone + Aldehyde | N/A | google.com |
| fac-Ir(ppy)₃ | Tandem Giese/HWE | N-(Acyloxy)phthalimides + Vinylphosphonates | Visible Light, Base, Anhydrous Solvent | rsc.org |
| Rhodium Complexes | Intramolecular Hydroacylation | 4-Alkynals | N/A | organic-chemistry.org |
| Gold(I) Complexes | Rearrangement/Cyclization | Cyclic Ketone Enol Carbonates | N/A | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Principles in the Synthesis of Cyclopentenyl Ketones
The principles of green chemistry aim to make chemical synthesis more environmentally benign. Several of the modern methods for preparing cyclopentenyl ketones align with these principles.
A prime example is the use of palladium-catalyzed aerobic dehydrogenation . This method employs molecular oxygen as the ultimate oxidant, with water being the only byproduct, which is a significant improvement over traditional methods that use stoichiometric and often hazardous oxidizing agents like IBX (2-iodoxybenzoic acid) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.orgnih.gov This approach is highly atom-economical and reduces waste.
The use of visible light photoredox catalysis is another green strategy. These reactions can often be performed at room temperature, reducing energy consumption, and they utilize light as a renewable reagent to drive chemical transformations under mild conditions. rsc.orgpkusz.edu.cn
Hydrogen borrowing catalysis represents a further sustainable method for forming carbon-carbon bonds. acs.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde can then react with a ketone in an aldol condensation to yield an enone, with the catalyst subsequently returning the hydrogen to reduce the double bond. While this specific example leads to a saturated product, the principle of using alcohols as alkylating agents in place of organohalides is a key green advantage. acs.org
Finally, the sourcing of starting materials is a consideration in green chemistry. There is growing interest in converting biomass-derived platform molecules, such as furfural, into valuable chemical intermediates, including cyclopentanone-like compounds, which could serve as sustainable precursors for more complex molecules. researchgate.net
Reaction Chemistry and Mechanisms of 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One
Reactivity of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone portion of the molecule is a versatile functional group that participates in a variety of important chemical reactions. This reactivity is primarily due to the electronic conjugation between the carbon-carbon double bond and the carbonyl group, which creates electrophilic centers at both the carbonyl carbon and the β-carbon.
Conjugate Addition Reactions (e.g., Michael Reactions)
The presence of the α,β-unsaturated ketone makes 1-(cyclopent-1-en-1-yl)pent-3-en-2-one an excellent substrate for conjugate addition, famously known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, referred to as a Michael donor, adds to the β-carbon of the unsaturated system. wikipedia.org This process is thermodynamically driven by the formation of a new carbon-carbon single bond. masterorganicchemistry.com
The mechanism involves three main steps: the formation of a nucleophile (often an enolate), the conjugate addition of the nucleophile to the α,β-unsaturated ketone, and the subsequent protonation of the resulting enolate. masterorganicchemistry.com A wide range of nucleophiles can act as Michael donors, including other enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com
The general scheme for a Michael reaction with this compound is depicted below:
Table 1: Predicted Michael Addition to this compound
| Reactant | Nucleophile (Michael Donor) | Predicted Product |
| This compound | Dimethylcuprate ((CH₃)₂CuLi) | 1-(Cyclopent-1-en-1-yl)-4-methylpentan-2-one |
| This compound | Diethylamine (Et₂NH) | 1-(Cyclopent-1-en-1-yl)-4-(diethylamino)pentan-2-one |
| This compound | Malonic ester enolate | Diethyl 2-(1-(cyclopent-1-en-1-yl)-3-oxopentan-2-yl)malonate |
Note: The products are predicted based on established principles of Michael additions.
Asymmetric Michael additions can also be achieved using chiral catalysts, leading to the formation of enantiomerically enriched products. beilstein-journals.org
Cycloaddition Reactions (e.g., Diels-Alder Cycloadditions)
The α,β-unsaturated ketone can also function as a dienophile ("diene lover") in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. libretexts.orgyoutube.com For the Diels-Alder reaction to be efficient, the dienophile is typically substituted with an electron-withdrawing group, a role fulfilled by the ketone functionality in this molecule. libretexts.org
The reaction involves the concerted interaction of the four pi electrons of a conjugated diene with the two pi electrons of the dienophile. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org A key requirement for the diene is the ability to adopt an s-cis conformation. libretexts.org
Table 2: Predicted Diels-Alder Reaction with this compound
| Diene | Dienophile | Predicted Product |
| 1,3-Butadiene | This compound | 4-acetyl-4-(cyclopent-1-en-1-yl)-5-methylcyclohex-1-ene |
| Cyclopentadiene (B3395910) | This compound | 2-acetyl-2-(cyclopent-1-en-1-yl)-3-methylbicyclo[2.2.1]hept-5-ene |
Note: The products are predicted based on established principles of Diels-Alder reactions. The regiochemistry and stereochemistry (endo/exo) of the products would need to be determined experimentally.
Phosphoniosilylation and Related Electrophilic Additions
Reactivity of the Cyclopentene (B43876) Ring
The cyclopentene ring contains a carbon-carbon double bond that is also susceptible to a range of chemical transformations, distinct from the reactivity of the conjugated system.
Electrophilic Addition Reactions to the Cyclopentene Double Bond
The double bond in the cyclopentene ring can readily undergo electrophilic addition reactions. In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.
A classic example of this type of reaction is ozonolysis, which involves the cleavage of the double bond by ozone (O₃). wyzant.com This reaction results in the formation of carbonyl compounds, such as aldehydes and ketones. wyzant.com In the case of the cyclopentene ring in this compound, ozonolysis would lead to the opening of the ring to form a dicarbonyl compound. wyzant.com
Another common electrophilic addition is the reaction with N-Bromosuccinimide (NBS), which is used for allylic bromination. This reaction would introduce a bromine atom at the carbon adjacent to the double bond in the cyclopentene ring. wyzant.com
Table 3: Predicted Electrophilic Additions to the Cyclopentene Ring
| Reagent | Reaction Type | Predicted Product |
| Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | Ozonolysis | 5-oxo-5-(pent-3-en-2-one-1-yl)pentanal |
| N-Bromosuccinimide (NBS), light | Allylic Bromination | 1-(2-bromocyclopent-1-en-1-yl)pent-3-en-2-one and/or 1-(5-bromocyclopent-1-en-1-yl)pent-3-en-2-one |
Note: The products are predicted based on established principles of electrophilic additions to alkenes.
Olefin Metathesis and Ring-Opening Metathesis Polymerization (ROMP) Potential
The cyclopentene ring, being a cyclic olefin, has the potential to participate in olefin metathesis reactions. Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that utilizes cyclic olefins to create polymers with unique properties. This reaction is catalyzed by transition metal complexes, such as those containing ruthenium (e.g., Grubbs' catalysts).
While there are no specific reports of ROMP using this compound as a monomer, its cyclopentene moiety suggests that it could potentially undergo this transformation. The resulting polymer would have a repeating unit derived from the opening of the cyclopentene ring, with the pentenone side chain attached to the polymer backbone. The viability and outcome of such a polymerization would depend on the specific catalyst used and the reaction conditions.
Hydrogen Atom Addition and Radical Chemistry
The presence of multiple unsaturated sites in this compound makes it a candidate for radical reactions. The addition of a hydrogen atom to one of the carbon-carbon double bonds would generate a radical intermediate. For instance, addition to the cyclopentene ring double bond would form a cyclopentyl radical. This radical can undergo subsequent reactions, such as ring-opening via β-scission of a C-C bond, leading to the formation of ethene and an allyl radical. nist.gov This process is a key feature in the decomposition of cyclopentyl radicals. nist.gov
Enones, in general, are pivotal in organic synthesis due to their diverse reactivity, including their participation in radical reactions. acs.orgchemrxiv.orgresearchgate.net Strategies have been developed for the α-substitution of enones through radical pathways, which can be an alternative to traditional methods like the Morita–Baylis–Hillman reaction or palladium-catalyzed cross-couplings. acs.orgchemrxiv.org These radical processes often involve the generation of an alkenyl radical equivalent at the α-position of the enone. acs.orgchemrxiv.org
| Reaction Type | Reactant Moiety | Key Intermediate | Potential Product Type | Reference |
|---|---|---|---|---|
| Hydrogen Atom Addition | Cyclopentene C=C | Cyclopentyl radical | Ring-opened products (e.g., ethene, allyl radical) | nist.gov |
| α-Substitution | Enone α-carbon | Alkenyl radical equivalent | α-Substituted enone | acs.orgchemrxiv.org |
Bromination Mechanisms and Halogenation Pathways
The halogenation of α,β-unsaturated ketones like this compound can proceed through different pathways depending on the reaction conditions. wikipedia.org In acidic solution, halogenation typically occurs via an enol intermediate. missouri.edulibretexts.org The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. missouri.edulibretexts.org This mechanism usually results in the substitution of a single α-hydrogen. wikipedia.org
Studies on the bromination of similar structures, such as 1-cyclopent-1-en-1-ylbenzene, have shown that the reaction can lead to allylic bromination with the evolution of hydrogen bromide. tubitak.gov.trtubitak.gov.tracarindex.com The mechanism is proposed to involve the formation of an unsymmetrical bridged bromonium ion that resembles a benzylic cation, which then loses a proton from the allylic position (C-5 of the cyclopentene ring) to yield the allylic bromide. tubitak.gov.tr Further bromination can then occur on the remaining double bond. tubitak.gov.trtubitak.gov.tr The choice of brominating agent and solvent can direct the regioselectivity of the bromination on cyclopentenone systems, allowing for the introduction of bromine at different positions. nih.gov
| Reaction Condition | Intermediate | Product Type | Reference |
|---|---|---|---|
| Acidic solution (e.g., HBr, AcOH) | Enol | α-Halogenated ketone | missouri.edulibretexts.orgmasterorganicchemistry.com |
| Bromine in various solvents | Unsymmetrical bridged bromonium ion | Allylic bromide (on cyclopentene ring) | tubitak.gov.tr |
| Copper(II) bromide in methanol | Not specified | 5-Bromocyclopentenones | nih.gov |
| N-Bromosuccinimide (NBS) | Radical | Allylic bromination | wyzant.com |
Reactivity of the Ketone Functionality
Nucleophilic Additions to the Carbonyl Carbon
The ketone group in this compound is an electrophilic center susceptible to nucleophilic attack. While α,β-unsaturated ketones are well-known for undergoing nucleophilic conjugate addition (Michael reaction), direct addition to the carbonyl carbon is also a fundamental reaction. wikipedia.org This 1,2-addition competes with the 1,4-conjugate addition, and the outcome can often be controlled by the choice of nucleophile and reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon.
Oxidation and Reduction Transformations
The ketone functionality can be oxidized or reduced to access different functional groups. Ozonolysis is a powerful oxidation method that cleaves carbon-carbon double bonds to form carbonyl compounds. wyzant.com In the case of this compound, ozonolysis would cleave both the cyclopentene and the pentene double bonds, leading to smaller, more highly oxidized fragments. wyzant.com
The reduction of the ketone can yield a secondary alcohol. Selective reduction of the carbonyl group in the presence of carbon-carbon double bonds is a common challenge in organic synthesis. Various reagents and catalytic systems have been developed for the selective hydrogenation of the C=C bond in enones, leaving the C=O bond intact. researchgate.net Conversely, other conditions can be employed to selectively reduce the carbonyl group.
Complex Reaction Pathways and Rearrangements
Elimination-Addition Mechanisms
Elimination reactions are processes where two substituents are removed from a molecule, typically resulting in the formation of a double bond. wikipedia.org These reactions can proceed through one-step (E2) or two-step (E1) mechanisms. wikipedia.orgdalalinstitute.com In cyclic systems, elimination reactions can be used to generate strained intermediates like cycloalkynes. For instance, the reaction of 1-chlorocyclopentene with phenyllithium (B1222949) is proposed to proceed via an elimination-addition mechanism involving a cyclopentyne (B14760497) intermediate to form 1-cyclopent-1-en-1-ylbenzene. tubitak.gov.tr
A related mechanism, the Michael addition-elimination pathway, has been observed in the reactions of cycloalkenyl iodonium (B1229267) salts. nih.gov This involves the initial conjugate addition of a nucleophile, followed by the elimination of the leaving group. nih.gov Such pathways could potentially be operative for this compound under specific conditions with appropriate leaving groups. The formation of α,β-unsaturated ketones can also be achieved through an elimination reaction of an α-halo ketone, a process known as dehydrobromination. libretexts.org
Vinyl ketones can also undergo various rearrangements. acs.orgnih.gov For example, photoinduced rearrangements of vinyl tosylates can lead to the formation of β-ketosulfones. rsc.org While not a direct elimination-addition, these complex pathways highlight the diverse reactivity of vinyl ketone systems.
Carbocation and Bromonium Ion Intermediates
The formation of carbocation intermediates is central to many reactions of this compound, particularly in acid-catalyzed processes. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which activates the molecule. This activation facilitates the generation of a pentadienyl cation through delocalization of the positive charge across the conjugated π-system. illinois.edunrochemistry.com This pentadienyl cation is a key intermediate in reactions such as the Nazarov cyclization. The stability of this carbocation is influenced by the substitution pattern of the dienone.
In addition to carbocations, reactions involving electrophilic addition of halogens, such as bromine, can proceed through cyclic halonium ion intermediates. For this compound, the reaction with bromine (Br₂) would likely involve the formation of a bromonium ion at one of the C=C double bonds. A bromonium ion is a three-membered ring containing a positively charged bromine atom bonded to two carbon atoms. fiveable.me This intermediate is then opened by a nucleophile. The reaction of ketones with bromine can also occur at the α-carbon via an enol or enolate intermediate, a process catalyzed by acid or base. youtube.commasterorganicchemistry.com In the case of this compound, bromination could potentially occur at the α-carbon adjacent to the carbonyl group or at the double bonds, depending on the reaction conditions. The formation of an α'-bromo-α,β-unsaturated ketone is a known transformation for similar substrates. acs.org
The nature of the intermediate, whether a planar carbocation or a cyclic bromonium ion, has significant stereochemical implications for the final product.
Nazarov Cyclization Related Processes
The Nazarov cyclization is a prominent reaction of divinyl ketones like this compound. It is an acid-catalyzed 4π-electrocyclization that leads to the formation of a cyclopentenone ring. hawaii.educhemtube3d.comlongdom.org The reaction mechanism is initiated by the activation of the carbonyl group by a Lewis or Brønsted acid, leading to the formation of a pentadienyl cation. illinois.edunrochemistry.comnih.gov
This pentadienyl cation then undergoes a conrotatory electrocyclic ring closure to form an oxyallyl cation. longdom.orgnih.gov The stereochemistry of the substituents on the newly formed five-membered ring is determined by this conrotatory motion. longdom.org The final step involves the elimination of a proton from the oxyallyl cation, followed by tautomerization, to yield the cyclopentenone product. nrochemistry.com The regioselectivity of the double bond in the final product can be influenced by substituents on the dienone skeleton. organic-chemistry.org For this compound, the cyclization would lead to a tricyclic cyclopentenone derivative.
The efficiency of the Nazarov cyclization can be affected by the substitution pattern of the divinyl ketone. nih.gov Electron-donating groups can influence the stability of the cationic intermediates and thus the reaction rate. illinois.edu
Solvent Effects and Reaction Kinetics
The solvent can play a crucial role in the outcome and rate of the reactions of this compound.
In the context of intramolecular aziridination , studies on analogous cyclopentenylmethylamines have shown that the reaction rates are solvent-dependent. For instance, the aziridination was found to be faster in chloroform-d (B32938) (CDCl₃) compared to benzene-d₆. nih.gov This can be attributed to the stabilization of the polar transition state by the more polar solvent. Conversely, coordinating solvents like acetonitrile-d₃ and methanol-d₃ can significantly slow down or even inhibit the reaction, likely due to the ligation of the solvent to the lead(IV) reagent, which competes with the amine substrate. nih.gov
The following table illustrates the effect of solvent on the half-life of a related intramolecular aziridination reaction:
| Solvent | Half-life (t₁/₂) | Relative Rate |
| CDCl₃ | 125 min | 4.2 |
| C₆D₆ | 530 min | 1.0 |
| CD₃CN | >10 days | Very Slow |
| CD₃OH | Very Slow | Very Slow |
| Data adapted from a study on a related cyclopentenylmethylamine system and is for illustrative purposes. nih.gov |
For the Nazarov cyclization , the choice of solvent can also be critical. While the reaction can be performed in a variety of solvents, non-coordinating solvents like dichloromethane (B109758) are often preferred to avoid deactivation of the Lewis acid catalyst. nih.gov The kinetics of the Nazarov cyclization are influenced by the stability of the carbocation intermediates. Substituents that stabilize the initial pentadienyl cation can slow down the electrocyclization step, while those that stabilize the subsequent oxyallyl cation can accelerate the reaction. illinois.edu
The reaction conditions, including the nature and amount of the acid catalyst, also significantly impact the reaction kinetics. For some substrates, high concentrations of strong acids are required to achieve efficient cyclization. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. For a compound like 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one, GC-MS would be instrumental in its identification within a complex sample, such as a reaction mixture or a natural extract.
The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 135, or the loss of an ethyl radical (•CH₂CH₃) from the other side of the carbonyl, though less likely.
McLafferty Rearrangement: If a γ-hydrogen is available, a six-membered ring transition state can lead to the elimination of a neutral alkene.
Cleavage at the Cyclopentene (B43876) Ring: Fragmentation of the cyclopentene ring could also occur, leading to various characteristic ions.
For comparative purposes, the mass spectrum of a structurally related compound, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-one, shows characteristic fragmentation patterns that can offer insights into how similar enone structures behave under mass spectrometry. acs.orgacs.orgnist.govnist.gov
Data Table: Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion |
| 150 | [C₁₀H₁₄O]⁺ (Molecular Ion) |
| 135 | [M - CH₃]⁺ |
| 121 | [M - C₂H₅]⁺ |
| 93 | [C₇H₉]⁺ |
| 67 | [C₅H₇]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific bond types and functional groups.
For this compound, the key functional groups are the α,β-unsaturated ketone and the cyclopentene ring. While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on established correlation tables. orgchemboulder.comrsc.orgrsc.org
Expected IR Absorption Bands:
C=O Stretch: The carbonyl (C=O) stretching vibration in α,β-unsaturated ketones is typically observed in the range of 1665-1685 cm⁻¹. orgchemboulder.com The conjugation with the double bond lowers the frequency compared to a saturated ketone (around 1715 cm⁻¹).
C=C Stretch: The carbon-carbon double bond (C=C) stretching vibrations for both the enone system and the cyclopentene ring are expected in the region of 1600-1650 cm⁻¹. These may appear as one or two distinct peaks.
=C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds of the alkene and cyclopentene moieties are expected to appear above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds of the methylene (B1212753) groups in the cyclopentene ring and the methyl group are expected to appear in the range of 2850-3000 cm⁻¹.
=C-H Bend: The out-of-plane bending vibrations of the alkene C-H bonds can provide information about the substitution pattern and are typically found in the 650-1000 cm⁻¹ region.
Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) |
| C=O (conjugated ketone) | 1665 - 1685 |
| C=C (alkene) | 1600 - 1650 |
| =C-H (sp² C-H stretch) | > 3000 |
| C-H (sp³ C-H stretch) | 2850 - 3000 |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of a molecule.
In general, non-polar bonds with a change in polarizability during vibration give rise to strong Raman signals, while polar bonds are often stronger in the IR spectrum. For this compound, the C=C bonds of the conjugated system and the cyclopentene ring are expected to show strong Raman scattering. imperial.ac.uknih.govyoutube.com
Expected Raman Signals:
C=C Stretch: The symmetric stretching of the conjugated C=C bonds would likely produce a strong and sharp peak in the Raman spectrum, typically in the 1600-1650 cm⁻¹ region.
C=O Stretch: The C=O stretch will also be present in the Raman spectrum, although it might be weaker than in the IR spectrum.
The analysis of Raman spectra can provide detailed structural information, especially when combined with computational methods to assign the observed vibrational modes. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
To date, no public records of a single-crystal X-ray diffraction study for this compound have been found. If a suitable crystal of the compound could be grown, X-ray analysis would reveal:
The planarity of the α,β-unsaturated ketone system.
The conformation of the cyclopentene ring (e.g., envelope or twisted conformation).
The dihedral angle between the cyclopentene ring and the pentenone chain.
Intermolecular interactions in the crystal lattice.
The Cambridge Structural Database (CSD) contains crystal structures for many related cyclopentenone derivatives, which can serve as a basis for understanding the likely structural features of the title compound. researchgate.netacs.orggoogle.comnih.govacs.org
Chiroptical Spectroscopy for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.
This compound does not possess a stereocenter in its ground state and is therefore achiral. As a result, it would not exhibit a signal in chiroptical spectroscopy.
However, if the molecule were modified to introduce a chiral center, for instance, by substitution on the cyclopentene ring or the pentenone chain, the resulting enantiomers would have mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum, particularly for the n→π* and π→π* transitions of the enone chromophore, could be used to determine the absolute configuration of the stereocenters. acs.orgacs.orgnih.govrsc.orgelectronicsandbooks.com The study of the chiroptical properties of similar enone systems has been a subject of significant research. acs.orgnih.govrsc.org
Computational and Theoretical Investigations of 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic structure and energetic properties of 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one. These calculations are foundational for predicting its reactivity and reaction mechanisms.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate its electronic structure and reactivity. nih.gov
DFT studies reveal the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's behavior. The conjugated system, encompassing the cyclopentene (B43876) ring and the enone moiety, is a key feature influencing its electronic properties. The presence of electron-donating and electron-withdrawing groups can significantly modulate the electronic characteristics and, consequently, the reactivity of the molecule. preprints.org
The calculated geometric parameters, such as bond lengths and angles, from DFT studies provide a detailed picture of the molecule's three-dimensional structure. For instance, the C=C and C=O bond lengths in the enone group are critical indicators of the extent of conjugation.
Table 1: Representative DFT-Calculated Electronic Properties of an α,β-Unsaturated Ketone System (Note: Data is representative of similar systems and not specific to this compound)
| Property | Value |
| Total Energy (Hartree) | -425.123 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -2.15 |
| HOMO-LUMO Gap (eV) | 4.06 |
Hartree-Fock and Semi-Empirical Methods
While DFT is widely used, other computational methods like Hartree-Fock (HF) and semi-empirical methods also provide valuable information. The Hartree-Fock method, an ab initio approach, offers a fundamental understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. nih.gov However, HF typically neglects electron correlation, which can be a limitation for accurately predicting certain properties. nih.gov
Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org These methods are computationally less demanding and can be applied to larger molecular systems. wikipedia.orgnih.gov They are particularly useful for initial geometric optimizations and for studying trends in a series of related molecules. uni-muenchen.deuomustansiriyah.edu.iq However, their accuracy is dependent on the parameterization for the specific class of molecules under investigation. uni-muenchen.de
Calculation of Energetic Profiles for Reaction Pathways
Computational methods are instrumental in mapping the energetic profiles of chemical reactions involving this compound. A key reaction for α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon of the enone system. masterorganicchemistry.comnih.gov
Table 2: Hypothetical Energetic Profile for a Michael Addition Reaction (Note: Data is illustrative and not from specific calculations on this compound)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Product | -12.5 |
Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT (CDFT) Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. acs.orgnih.gov
Conceptual DFT (CDFT) provides a set of reactivity descriptors that quantify the chemical behavior of a molecule. chemtools.orgpku.edu.cn These descriptors are derived from the change in energy with respect to the number of electrons and the external potential. mdpi.com Key CDFT reactivity indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons. mdpi.com
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. mdpi.com
Electrophilicity Index (ω): A global measure of the electrophilic nature of a molecule. acs.org
These indices can be calculated from the HOMO and LUMO energies and are valuable for predicting the reactivity of this compound in various reactions. researchgate.netnih.govresearchgate.net
Table 3: Representative Conceptual DFT Reactivity Indices for an Enone System (Note: Values are representative and not specific to this compound)
| Index | Definition | Calculated Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.18 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.03 |
| Electrophilicity Index (ω) | χ2 / (2η) | 4.31 |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic and conformational behavior of this compound.
Conformational Analysis and Stability Predictions
The flexibility of the pentenone side chain and the puckering of the cyclopentene ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies.
Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. The conformation of the molecule can significantly impact its reactivity, as the accessibility of different reactive sites may vary between conformers. For example, the orientation of the enone moiety relative to the cyclopentene ring can influence how it interacts with other molecules. Studies on similar vinyl-substituted cycloalkanes have shown that the rotational barrier around the single bond connecting the ring and the vinyl group is a key factor in determining the preferred conformation. researchgate.net
Table 4: Hypothetical Relative Energies of Conformers (Note: Data is for illustrative purposes)
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |
| 1 (s-trans) | 180° | 0.0 |
| 2 (gauche) | 60° | 1.5 |
| 3 (s-cis) | 0° | 3.2 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with their environment. While specific MD simulations for this compound are not available in the current literature, simulations of analogous systems, such as cyclopentenone derivatives and other α,β-unsaturated ketones, offer valuable insights into the likely dynamic properties of this molecule.
A hypothetical MD simulation of this compound in a solvent like water would likely show the formation of a dynamic hydration shell. Water molecules would be expected to form transient hydrogen bonds with the carbonyl oxygen, influencing the molecule's solubility and rotational dynamics. The hydrophobic hydrocarbon portions of the molecule would likely favor conformations that minimize their exposure to the aqueous environment.
Table 1: Hypothetical Parameters and Key Findings from a Simulated Molecular Dynamics Study of this compound
| Parameter | Value/Observation |
| Simulation Software | GROMACS |
| Force Field | OPLS-AA |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Key Torsional Angle | Rotation around the C-C bond connecting the ring and chain |
| Root Mean Square Deviation (RMSD) | Expected to be stable, indicating no major conformational changes |
| Radial Distribution Function (g(r)) | Peak for water oxygen around the carbonyl oxygen, indicating hydrogen bonding |
Aromaticity and Antiaromaticity Investigations
Aromaticity is a key concept in chemistry used to describe the enhanced stability of certain cyclic, planar, and conjugated molecules. The criteria for aromaticity are governed by Hückel's rule, which states that an aromatic compound must have a continuous ring of p-orbitals and possess [4n+2] π-electrons (where n is a non-negative integer). Conversely, cyclic, planar, conjugated molecules with 4n π-electrons are considered antiaromatic and are destabilized.
The structure of this compound does not possess a cyclic, continuous conjugated system that would allow for aromaticity or antiaromaticity in the traditional sense. The cyclopentene ring contains a double bond, but the conjugation does not extend around the entire ring due to the presence of sp³ hybridized carbon atoms. Therefore, the cyclopentene moiety is considered non-aromatic.
While the cyclopentene ring itself is not aromatic, it is important to consider the electronic structure of the cyclopentadienyl anion, a classic example of an aromatic species with 6 π-electrons. However, this compound does not possess the electronic or structural features of the cyclopentadienyl anion. Similarly, cyclopentadienone is considered to be antiaromatic. stackexchange.com However, the subject compound lacks the fully conjugated ring system of cyclopentadienone. Therefore, this compound is classified as a non-aromatic compound. Its chemical properties are primarily dictated by the individual functional groups (alkene, ketone) and the extended conjugation of the pent-3-en-2-one (B7821955) moiety.
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which in turn influences physical properties such as melting point and solubility. Hirshfeld surface analysis and energy frameworks are computational tools used to visualize and quantify these interactions.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and highlights the nature and extent of intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which indicates regions of close contact with neighboring molecules.
For a molecule like this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal several key interactions. The red spots on the dnorm surface would likely be concentrated around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor in C-H···O interactions.
The 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. For this molecule, the most significant contributions to the crystal packing would be expected from H···H, C···H/H···C, and O···H/H···O contacts.
Table 2: Predicted Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of this compound
| Contact Type | Predicted Contribution (%) |
| H···H | ~50-60% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~10-15% |
| Other | <5% |
Energy Frameworks and Supramolecular Interactions
Energy framework analysis is a computational method that provides a visual representation of the energetic landscape of molecular packing in a crystal. It calculates the interaction energies between a central molecule and its neighbors, illustrating the strength and nature of the forces holding the crystal lattice together.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can be compared with experimental data to confirm the structure of a compound and to gain a deeper understanding of its electronic and vibrational properties.
For this compound, DFT calculations would be expected to provide theoretical spectra that correlate well with experimental observations. The conjugation in the pent-3-en-2-one moiety has a notable effect on its spectroscopic properties. For instance, the infrared absorption of the carbonyl group in α,β-unsaturated ketones is typically observed at a lower frequency compared to saturated ketones due to the delocalization of π-electrons. libretexts.org Similarly, in the ¹H NMR spectrum, the protons on the β-carbon of the enone system are expected to appear at a lower field (higher ppm) than typical vinylic protons. libretexts.org
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted (DFT) | Expected Experimental Range |
| ¹H NMR (δ, ppm) | ||
| -CH=CH- (vinyl) | 6.0 - 7.0 | 6.0 - 7.5 |
| =CH- (cyclopentene) | 5.5 - 6.0 | 5.5 - 6.2 |
| ¹³C NMR (δ, ppm) | ||
| C=O (carbonyl) | 195 - 205 | 198 - 208 |
| IR (ν, cm⁻¹) | ||
| C=O stretch | 1660 - 1680 | 1665 - 1685 |
| C=C stretch | 1610 - 1630 | 1615 - 1640 |
| UV-Vis (λmax, nm) | ~220-240 (π→π) | ~220-250 (π→π) |
The good agreement typically found between predicted and experimental spectra for similar α,β-unsaturated ketones underscores the power of computational spectroscopy in modern chemical research. aip.org
Derivatization and Analog Synthesis of 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One
Modification of the Pent-3-en-2-one (B7821955) Side Chain
The pent-3-en-2-one side chain, an α,β-unsaturated ketone system, is a versatile functional group amenable to numerous chemical transformations. researchgate.net These reactions can alter the chain length, introduce new atoms, and create a variety of functional groups.
Chain Extension and Shortening Reactions
Modifying the length of the pentenone side chain can be achieved through several established synthetic methods. Chain extension reactions can introduce additional carbon atoms, while shortening reactions can truncate the chain, leading to novel analogs.
Chain Extension: One common strategy for chain extension involves reactions at the α-carbon of the ketone via an enolate intermediate. For example, conjugate addition of an organocuprate to the α,β-unsaturated system, followed by trapping the resulting enolate with an alkyl halide, can achieve dialkylation at the α and β positions. pressbooks.pub Another approach is the use of chain extenders, which are low molecular weight reagents with two functional groups that can link polymer precursors, a concept adaptable to smaller molecules. nih.govwikipedia.org
Chain Shortening: A primary method for shortening the carbon chain is through oxidative cleavage of the carbon-carbon double bond within the pentenone moiety. Ozonolysis, for instance, breaks the C=C bond to form aldehydes or ketones. wyzant.com Depending on the workup conditions, this could lead to the formation of a more complex molecule or a truncated side chain.
| Reaction Type | Reagents | Expected Product Feature |
|---|---|---|
| Conjugate Addition-Alkylation | 1. Organocuprate (R₂CuLi) 2. Alkyl Halide (R'-X) | Addition of 'R' group at β-position and 'R'' group at α-position of the ketone. pressbooks.pub |
| Ozonolysis | 1. Ozone (O₃) 2. Reductive or Oxidative Workup | Cleavage of the C=C bond in the pentenone chain, yielding aldehyde or carboxylic acid fragments. wyzant.com |
Introduction of Heteroatoms and Functional Groups
The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the pent-3-en-2-one side chain can significantly alter the properties of the molecule. pressbooks.pubresearchgate.net These modifications can be achieved through various addition and substitution reactions.
Oxygen Functionalization: The double bond of the enone system can be epoxidized to form an oxirane ring. Alternatively, α-hydroxylation can be achieved using Mn(III) catalysts in the presence of a silane (B1218182) and dioxygen, converting α,β-unsaturated ketones into α-hydroxy ketones under neutral conditions. google.com
Nitrogen Functionalization: Nitrogen can be introduced via a Michael addition reaction. pressbooks.pub Primary or secondary amines can add to the β-carbon of the α,β-unsaturated system to yield β-amino ketones.
Sulfur Functionalization: Thiol groups can also participate in Michael additions, leading to the formation of β-thio ketones. This reaction is analogous to the addition of amines.
| Heteroatom/Group | Reaction | Reagents | Resulting Functional Group |
|---|---|---|---|
| Oxygen | α-hydroxylation | Mn(dpm)₃, Phenylsilane, O₂ | α-hydroxy ketone google.com |
| Nitrogen | Michael Addition | Amine (e.g., R-NH₂) | β-amino ketone pressbooks.pub |
| Sulfur | Michael Addition | Thiol (e.g., R-SH) | β-thio ketone researchgate.net |
Derivatization of the Cyclopentene (B43876) Ring
The cyclopentene ring offers additional sites for chemical modification, distinct from the side chain. These include saturation of the ring and the introduction of various substituents.
Formation of Saturated Cyclopentyl Analogs
Conversion of the cyclopentene ring to a saturated cyclopentane (B165970) ring is a fundamental transformation. This is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: The use of catalysts such as palladium on carbon (Pd/C) or nickel oxide-cobalt oxide on titania (NiO-Co₃O₄/TiO₂) with hydrogen gas (H₂) can reduce the carbon-carbon double bond of the cyclopentene ring. rsc.org A significant consideration is the potential for simultaneous reduction of the double bond in the pentenone side chain. Achieving selective hydrogenation of the ring C=C bond while preserving the enone system can be challenging and may require careful selection of catalysts and reaction conditions. For example, studies on the hydrogenation of cyclopentanone (B42830) derivatives show that different catalysts can influence the reaction pathway and product selectivity. rsc.org
Introduction of Substituents on the Ring
New functional groups can be introduced onto the cyclopentene ring, particularly at the allylic position, which is the carbon atom adjacent to the double bond.
Allylic Bromination: N-Bromosuccinimide (NBS) is a specific reagent used for the bromination of allylic carbons. wyzant.com This reaction would introduce a bromine atom on the cyclopentene ring, which can then serve as a handle for further nucleophilic substitution reactions.
Epoxidation and Ring Opening: The double bond of the cyclopentene ring can be epoxidized using a peroxy acid. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of substituents.
Diels-Alder Reaction: The cyclopentene double bond can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a new six-membered ring fused to the original cyclopentane ring. wikipedia.org This reaction creates complex tricyclic structures.
| Reaction Type | Reagents | Modification to Cyclopentene Ring |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or NiO-Co₃O₄/TiO₂ | Saturation to form a cyclopentyl ring. rsc.org |
| Allylic Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom at the allylic position. wyzant.com |
| Diels-Alder Reaction | Conjugated Diene (e.g., Butadiene) | Formation of a fused bicyclic system. wikipedia.org |
Synthesis of Heterosubstituted Cyclopentenone Derivatives
The synthesis of analogs where a carbon atom of the cyclopentene ring is replaced by a heteroatom (N, O, S) leads to heterosubstituted cyclopentenone derivatives. These are typically synthesized from acyclic or other cyclic precursors rather than by direct modification of a pre-existing cyclopentene ring.
One powerful method involves the palladium-catalyzed kinetic resolution of racemic 4-hydroxycyclopentenone derivatives. acs.orgacs.org Racemic 4-hydroxycyclopentenone, which can be derived from furfuryl alcohol, can be converted to its O-Boc derivative. This intermediate serves as a versatile substrate for the regioselective introduction of oxygen, nitrogen, and sulfur nucleophiles with high enantioselectivity. acs.org This methodology allows for the synthesis of a variety of 4-acyloxy, 4-aryloxy, 4-amino, and 4-thio-substituted cyclopentenones. acs.orgacs.org While these examples start from a functionalized cyclopentenone rather than the title compound, the resulting structures represent important classes of heterosubstituted analogs.
| Precursor | Key Reaction | Reagents | Product Class |
|---|---|---|---|
| (±)-4-(tert-butoxycarbonyloxy)cyclopent-2-enone | Palladium-catalyzed Allylic Substitution | Pd₂(dba)₃, Chiral Ligand, Nucleophile (R-OH, R-NH₂, R-SH) | Enantiomerically enriched 4-oxy-, 4-amino-, or 4-thio-substituted cyclopentenones. acs.org |
Stereochemical Control in Analog Synthesis
Achieving stereochemical control during the synthesis of analogs of 1-(cyclopent-1-en-1-yl)pent-3-en-2-one is critical for producing compounds with defined three-dimensional structures. The primary methods employed include substrate-controlled diastereoselection and catalyst-controlled enantioselection.
Substrate-Controlled Diastereoselection: This approach involves incorporating a chiral auxiliary into the reactant to direct the stereochemical course of a reaction. For analogs of this compound, a chiral group can be attached to the cyclopentene ring or the pentenone side chain. During subsequent transformations, such as alkylation, reduction, or cycloaddition, the steric and electronic properties of the auxiliary favor the formation of one diastereomer over others. After the desired stereocenter(s) are set, the auxiliary can be removed.
Catalyst-Controlled Enantioselection: This powerful strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For reactions involving the enone functionality, such as Michael additions or Diels-Alder reactions, chiral Lewis acids or organocatalysts are frequently employed. For instance, thiourea-based organocatalysts have been shown to effectively catalyze the Diels-Alder reaction between dienophiles like methyl vinyl ketone and cyclopentadiene (B3395910) through a network of hydrogen bonds, leading to high enantioselectivity. researchgate.net The catalyst creates a chiral environment around the substrate, lowering the energy barrier for the formation of one enantiomer while disfavoring the other.
The following table illustrates the impact of different catalytic systems on the stereochemical outcome of a model reaction analogous to one that could be performed on the this compound framework.
Table 1: Catalyst-Mediated Stereocontrol in a Model Asymmetric Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee, endo) |
|---|---|---|---|---|
| Cyclopentadiene | Methyl Vinyl Ketone | Schreiner's Catalyst (Thiourea-based) | >95:5 | 92 |
| Cyclopentadiene | 2-Cyclopentenone | Chiral Brønsted Acid | 90:10 | 88 |
This table is generated based on established principles of asymmetric catalysis applied to structurally similar compounds.
Development of Complex Polycyclic Systems Incorporating the this compound Framework
The this compound structure is an excellent precursor for the synthesis of complex polycyclic systems due to the presence of both diene (the cyclopentene ring) and dienophile (the α,β-unsaturated ketone) functionalities. These moieties can participate in cycloaddition reactions, particularly the Diels-Alder reaction, to construct new rings with high stereospecificity.
Intermolecular Diels-Alder Reactions: The enone portion of the molecule can act as a dienophile, reacting with external dienes. Cyclopentadiene, for example, is an exceptionally reactive diene in such cycloadditions. nih.gov The reaction of a this compound analog with a reactive diene like cyclopentadiene would yield a complex tricyclic system. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the ketone group. comporgchem.com Computational studies on similar systems, such as the reaction between cyclopentadiene and methyl vinyl ketone, provide insight into the potential energy surfaces and transition states of these transformations. researchgate.net
Intramolecular Diels-Alder (IMDA) Reactions: The molecule possesses the intrinsic capability for intramolecular cycloaddition. Depending on the conformation and the length of the tether connecting the diene and dienophile components, different polycyclic frameworks can be accessed. If the pentenone chain can fold back to allow the terminal vinyl group to react with the cyclopentene diene, a fused or bridged tricyclic system can be formed. The stereochemical outcome of IMDA reactions is often highly predictable, governed by the geometry of the transition state (endo or exo).
The development of these polycyclic systems is a key strategy in natural product synthesis and medicinal chemistry, where rigid, complex scaffolds are often required for biological activity.
Table 2: Representative Polycyclic Systems from Cyclopentenone Analogs via Cycloaddition
| Reactant(s) | Reaction Type | Key Conditions | Resulting Polycyclic Core |
|---|---|---|---|
| 2-Cyclopentenone, Cyclopentadiene | Intermolecular Diels-Alder | Lewis Acid (e.g., BF₃·OEt₂) | Tricyclo[5.2.1.02,6]decenone |
| 4-(Pent-4-enyl)cyclopent-2-enone | Intramolecular Diels-Alder | Thermal (120 °C) | Tricyclo[5.2.1.01,5]decanone |
This table provides examples based on known reactions of structurally related cyclopentenone derivatives to illustrate the potential for polycyclic system development.
Mechanistic Studies of Biological Activities of 1 Cyclopent 1 En 1 Yl Pent 3 En 2 One Analogs
Molecular Mechanisms of Anticancer Activity in Cell Lines (excluding human trials)
The anticancer potential of compounds featuring the cyclopentenone moiety has been extensively investigated. nih.gov The introduction of this functional group into various molecular scaffolds has been shown to enhance their cytotoxic effects against cancer cells. nih.gov The mechanisms behind this activity are multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interference with critical cellular signaling pathways.
Analogs containing the cyclopentenone structure have demonstrated potent antiproliferative activity against a diverse range of cancer cell lines in laboratory settings. nih.govmonash.edu For example, the simple model compound cyclopent-2-en-1-one (2CP) was found to be cytotoxic to various melanoma and lung cancer cell lines. nih.gov Similarly, diarylpentanoid analogs, which are structurally related, have shown enhanced inhibitory effects on the proliferation of non-small cell lung cancer (NSCLC) cells compared to parent compounds like curcumin. monash.edu The cytotoxic efficacy of these compounds is often dependent on their specific chemical structure and the type of cancer cell being targeted. mdpi.com Studies on methoxyflavone analogs, for instance, have highlighted how substitutions on the flavonoid rings significantly influence their potency against prostate cancer cell lines, including PC3, VCaP, LNCaP, and DU145. mdpi.com
Table 1: Cytotoxic Effects of Select Analogs on Various Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | Observed Effect | Reference |
| Cyclopent-2-en-1-one (2CP) | Melanoma, Lung Cancer | Cytotoxic and pro-apoptotic activity. nih.gov | nih.gov |
| Diarylpentanoid MS13 | NCI-H520 (NSCLC), NCI-H23 (NSCLC) | Dose- and time-dependent anti-proliferative activity. monash.edu | monash.edu |
| Methoxyflavone Analogs | PC3, VCaP, LNCaP, DU145 (Prostate Cancer) | Varied cytotoxic effects based on substitution patterns. mdpi.com | mdpi.com |
| (1,3')-bis-tetrahydroisoquinolines | K562 (Leukemia), A549 (Lung), MCF-7 (Breast) | Inhibition of cancer cell proliferation. nih.gov | nih.gov |
| NV651 (Cyclophilin Inhibitor) | Hepatocellular Carcinoma (HCC) cell lines | Significant decrease in proliferation. nih.gov | nih.gov |
Beyond simply halting proliferation, cyclopentenone analogs can actively induce cell death in cancer cells through programmed pathways like apoptosis and necrosis. nih.govnih.govnih.gov Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Studies have shown that cyclopentenone-containing compounds can trigger this process. For instance, cyclopent-2-en-1-one was observed to be pro-apoptotic in melanoma cells, with its mechanism involving the mitochondria and the activation of caspase 3, a critical executioner enzyme in the apoptotic cascade. nih.gov Similarly, the diarylpentanoid analog MS13 induced morphological changes characteristic of apoptosis in NSCLC cells and significantly increased caspase-3 activity. monash.edu
In some cases, particularly when apoptotic pathways are compromised in cancer cells, inducing necrosis can be an alternative therapeutic strategy. nih.gov Certain compounds are capable of inducing necrotic cell death by activating DNA damage response pathways. nih.gov While apoptosis and necrosis are distinct processes, some stimuli can induce a mixture of both, and it is crucial for in vitro studies to carefully distinguish between the two mechanisms. nih.gov
A primary molecular mechanism for the bioactivity of cyclopentenone analogs is their ability to act as electrophiles in Michael addition reactions. researchgate.netnih.gov The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack from thiol groups (-SH) on cysteine residues within proteins. dongguk.eduresearchgate.net This covalent modification can alter the protein's structure and function, thereby disrupting its associated signaling pathways.
A well-documented target is the Kelch-like ECH-associated protein 1 (Keap1). dongguk.edunih.govnih.gov Keap1 is a crucial sensor for oxidative stress and acts as a negative regulator of the transcription factor Nrf2. nih.gov Cyclopentenone analogs can covalently bind to specific, highly reactive cysteine residues on Keap1. dongguk.edunih.gov For example, a proteomic analysis of the cyclopentenone derivative 5-(4-oxocyclopent-2-en-1-yl)furan-2(5H)-one demonstrated the formation of a Michael adduct with cysteine-613 on Keap1. dongguk.edu This covalent interaction inhibits Keap1's ability to target Nrf2 for degradation, leading to the activation of downstream protective pathways. nih.govnih.gov
The interaction of cyclopentenone analogs with protein targets like Keap1 leads to the modulation of major cellular signaling cascades involved in inflammation, oxidative stress, and cell survival.
Nrf2/Keap1 Pathway : The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov When electrophilic compounds like cyclopentenone analogs react with Keap1's sensor cysteines, this degradation is blocked. dongguk.edunih.gov As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and detoxifying proteins. nih.gov This activation of cellular defense mechanisms is a key component of the anti-inflammatory and cancer-preventive effects attributed to these compounds. dongguk.edunih.gov
NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation, and its chronic activation is linked to cancer development. nih.govnih.gov Cyclopentenone prostaglandins (B1171923) have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB-α. nih.gov This action blocks the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory genes like chemokines and cytokines. nih.gov Other cyclopentenone derivatives have also demonstrated potent anti-inflammatory effects by down-regulating the NF-κB signaling cascade. dongguk.edunih.gov
IL-6 Signaling Pathway : Interleukin-6 (IL-6) is a pleiotropic cytokine with significant pro-inflammatory and tumor-promoting roles. nih.gov The signaling initiated by IL-6 can be modulated by cyclopentenone analogs. dongguk.edu For instance, certain 4-substituted cyclopent-2-en-1-one derivatives have been shown to exhibit inhibitory activity against IL-6 in cell-based reporter assays, suggesting that these compounds can interfere with this inflammatory pathway. dongguk.edu
Investigations of Antimicrobial Properties (in vitro)
In addition to their anticancer effects, compounds containing the cyclopentenone ring have been noted for their antimicrobial activities. researchgate.net For example, methylenomycins, which are a class of antibiotics featuring a cyclopentenone core, are effective against both Gram-positive and Gram-negative bacteria. researchgate.net Other related compounds, such as the monoterpene 1,8-cineol, have also shown antibacterial activity against pathogenic bacteria. nih.gov
The mechanisms by which these compounds exert their antibacterial effects often involve the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of many of these molecules allows them to partition into the lipid bilayer of the bacterial cell membrane, increasing its permeability and fluidity. nih.gov This can lead to several detrimental effects:
Membrane Damage : Studies on terpenes have shown they can cause leakage of essential intracellular components, such as proteins and nucleic acids, by damaging the cell membrane. nih.gov Electron microscopy has confirmed the physical disruption of the membrane structure. nih.gov
Induction of Oxidative Stress : Some compounds can induce the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov This oxidative stress can lead to lipid peroxidation, further damaging the cell membrane and contributing to cell death. nih.gov
Disruption of Cellular Processes : By altering the membrane's integrity, these compounds can interfere with critical processes such as cellular respiration and energy production. nih.gov
Antifungal Activity Mechanisms
The antifungal action of cyclopentenone analogs, including structures related to 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one, is multifaceted and often targets the fungal cell membrane's integrity. Research on synthetic mimics of naturally occurring cyclopentenones has revealed that these compounds can suppress spore germination and subsequent mycelial growth of various fungal pathogens. A key mechanism identified is the perturbation of the cell membrane. nih.gov
Studies on 4-octyl cyclopentenone, an analog, demonstrated that its presence leads to significant electrolyte leakage from fungal cells, which is a strong indicator of membrane damage. nih.gov This disruption of the cell membrane is a critical event that can lead to cell death. The effectiveness of these compounds appears to be linked to their hydrophobicity, which allows them to interact with the lipid components of the fungal membrane. nih.gov For instance, fungal species with a high content of oil in their spores have shown less sensitivity to certain cyclopentenone analogs, suggesting that the lipid composition of the fungus can influence the compound's efficacy. nih.gov
Furthermore, the core cyclopentenone structure is considered a key pharmacophore. Modifications to this structure and its side chains can significantly impact antifungal potency. Halogenated cyclopentenones isolated from endophytic fungi have also exhibited notable antifungal activities against a range of phytopathogenic fungi. nih.gov
Table 1: Antifungal Activity of Select Cyclopentenone Analogs against Pythium dissimile
| Compound | MIC (μg/mL) |
| Bicolorin B | 6.2 nih.gov |
| Bicolorin D | 8.5 nih.gov |
| Cycloheximide (Positive Control) | 8.6 nih.gov |
Interference with Microbial Metabolic Processes
While direct studies on the interference of this compound with specific microbial metabolic processes are not extensively documented in the reviewed literature, the chemical nature of the cyclopentenone ring provides insights into potential mechanisms. The α,β-unsaturated ketone moiety within the cyclopentenone structure makes it a potential Michael acceptor. nih.gov This reactivity allows it to form covalent bonds with nucleophilic groups present in biological macromolecules, such as amino acid residues (e.g., cysteine) in enzymes. nih.gov
By binding to and inactivating key enzymes, these compounds can disrupt essential metabolic pathways. Fungal metabolic pathways, such as the biosynthesis of naphthalenones from 1,8-dihydroxynaphthalene precursors, involve a series of enzymatic steps that could be susceptible to inhibition by reactive compounds. nih.gov The disruption of such pathways can have a significant impact on fungal growth and survival. For instance, some fungal metabolites with phytotoxic properties play a role in disease development in host plants, and interfering with their production could be a mechanism of action for antifungal agents. nih.gov
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Although specific inhibitory studies of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not prominent, research on structurally related compounds suggests that the cyclopentane (B165970) moiety, when incorporated into larger scaffolds, can contribute to the inhibition of these enzymes. For example, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been synthesized and evaluated as potent AChE inhibitors. nih.gov One such derivative, compound 6h in the cited study, exhibited a very low IC₅₀ value, indicating strong inhibitory activity. nih.gov These compounds were found to have a higher affinity for AChE over BChE. nih.gov
Table 2: Cholinesterase Inhibitory Activity of a 2,3-dihydro-1H-cyclopenta[b]quinoline Derivative (Compound 6h)
| Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 3.65 nih.gov |
Biotransformation and Metabolic Fate in Biological Systems (non-human, mechanistic)
The metabolic fate of cyclopentenone-containing compounds in non-human biological systems, particularly in microorganisms, is expected to involve a series of biotransformation reactions. The metabolism of xenobiotics in microbes is a well-established field, with studies demonstrating the incorporation and transformation of various organic compounds. For instance, the metabolism of C2 compounds like acetate (B1210297) has been studied in bacteria such as Pseudomonas fluorescens. nih.gov
For a compound like this compound, several metabolic pathways can be hypothesized based on its structure. These include:
Oxidation: The alkyl side chain could be a target for oxidation reactions, potentially leading to hydroxylated or carboxylated metabolites.
Reduction: The ketone group and the carbon-carbon double bonds in the cyclopentene (B43876) and pentene moieties are susceptible to reduction by microbial enzymes.
Conjugation: Metabolites with newly introduced functional groups (e.g., hydroxyl groups) could undergo further conjugation reactions.
The biosynthesis of complex fungal metabolites, such as naphthalenones, proceeds through the polyketide pathway, indicating that fungi possess the enzymatic machinery to assemble and modify complex carbon skeletons. nih.gov It is plausible that fungi and other microorganisms could also metabolize xenobiotic cyclopentenones through similar enzymatic systems.
Structural Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies on cyclopentenone analogs have provided valuable insights into the features required for their biological activities, particularly their antifungal effects. These studies help in understanding the mechanistic basis of their action and in designing more potent analogs. nih.govmdpi.com
In another study on coruscanone A analogs, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the essential pharmacophore for antifungal activity. nih.gov The styryl-like side chain was found to play a complementary role, likely contributing to the binding of the compound to its molecular target. nih.gov These findings underscore that the antifungal mechanism is dependent on a specific arrangement of functional groups that facilitate interaction with and disruption of fungal cellular components.
Emerging Applications and Future Research Directions
Application in Advanced Organic Synthesis as Building Blocks
The combination of a cyclic enone and a dienone system within one molecule makes 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one a versatile building block in organic synthesis. Enones and dienes are well-established precursors for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com
Cyclopentenone derivatives are crucial intermediates in the asymmetric synthesis of many highly functionalized and important chiral bioactive compounds, including prostaglandins (B1171923) and various other natural products. acs.orgorgsyn.org The enone structural motif allows for a wide array of chemical modifications, such as 1,2-additions to the carbonyl, 1,4-conjugate additions, and functionalizations at the alpha-carbonyl and allylic positions. acs.org The dienone portion of the molecule is also a key feature in the synthesis of natural products, often participating in powerful ring-forming reactions like the Diels-Alder reaction to create six-membered rings with high stereoselectivity. numberanalytics.comnumberanalytics.com The synthesis of complex molecules like steroids and the antibiotic (-)-chlorothricolide has utilized dienone intermediates. numberanalytics.comnumberanalytics.com Given these precedents, this compound could serve as a key starting material for complex targets, potentially undergoing sequential or site-selective reactions on its two distinct unsaturated systems.
| Natural Product Class | Relevant Structural Motif | Key Synthetic Reactions |
| Prostaglandins | Cyclopentenone | Asymmetric synthesis, Conjugate addition |
| Steroids | Dienone | Diels-Alder reaction |
| Terpenes | Dienone | Cycloaddition reactions |
| Alkaloids | Dienone | Cycloaddition reactions |
This table illustrates the role of cyclopentenone and dienone motifs, present in this compound, in the synthesis of major classes of natural products. acs.orgnumberanalytics.com
The unsaturated ketone functionality is a valuable component in the development of new materials. For instance, γ,δ-unsaturated ketones serve as versatile building blocks for various applications, including the synthesis of donor-acceptor and star-shaped monomers for optical-electronic materials. acs.orgnih.gov Furthermore, research has demonstrated the catalytic polymerization of 2-cyclopenten-1-one (B42074) using aluminum-based Lewis acid complexes to form a novel polymeric material, poly(cyclopentenone). digitellinc.com This suggests that this compound, with its multiple polymerizable sites, could be explored as a monomer or cross-linking agent for creating new polymers with unique properties. The resulting materials could have applications in fields requiring specific electronic or physical characteristics. For example, polymers containing cyclopentanone (B42830) units have been synthesized for potential use as heterogeneous catalysts. jaraps.org
Role in Corrosion Inhibition Mechanisms
Alpha,beta-unsaturated carbonyl compounds are recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.net Their mechanism of action is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net This adsorption can involve both physisorption (physical adsorption) and chemisorption (chemical adsorption). researchgate.net
The conjugated system of double bonds and the carbonyl group in a molecule like this compound plays a crucial role. The π-electrons of the double bonds and the lone pair electrons on the oxygen atom can interact with the vacant d-orbitals of the metal, facilitating strong adsorption. Studies on similar compounds like cinnamaldehyde (B126680) and benzalacetone have shown that at elevated temperatures, these molecules can polymerize on the steel surface, leading to a highly effective corrosion-inhibiting film. researchgate.net The presence of both a ring structure and a conjugated keto group in this compound suggests it could exhibit strong adsorption and potentially form a protective polymer layer, making it a promising candidate for corrosion inhibition research.
Development of Analytical Methods in Non-Biological/Environmental Matrices
The quantification of ketones, including α,β-unsaturated ketones, is important in various industrial and environmental contexts. While many methods focus on biological samples, the techniques are often adaptable to other matrices. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and highly specific method for quantifying ketones. nih.gov For analysis, ketones are often first derivatized to improve their chromatographic behavior and detection sensitivity. For example, p-toluenesulfonylhydrazine is a reagent that reacts selectively with the carbonyl group of aldehydes and ketones, allowing for their sensitive detection by LC-MS/MS. researchgate.net
Spectroscopic methods are also fundamental. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl group (C=O) in ketones, which shows a strong absorption peak around 1750 cm⁻¹. wikipedia.org For α,β-unsaturated ketones, this peak shifts to a lower frequency. Ultraviolet-visible (UV-Vis) spectroscopy can also be used, with predictive methods like the Woodward-Fieser rules available to estimate the wavelength of maximum absorption (λmax) for conjugated systems like dienones. youtube.com These established analytical techniques could be readily optimized for the detection and quantification of this compound in various non-biological samples, such as industrial process streams or environmental monitoring samples where unsaturated organic compounds might be present. copernicus.org
Theoretical Predictions for New Reactivity and Applications
Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations are frequently used to study the reaction mechanisms and energetics of related compounds. For example, theoretical studies on the dienone-phenol rearrangement have elucidated the thermodynamic profiles and transition state geometries for the migration of different substituent groups. ijrar.org Such studies use computational software to calculate the energies and geometries of reactants, intermediates, and products, providing insight into reaction pathways. ijrar.org
Similarly, computational investigations into the pyrolysis of cyclopentenones have helped to understand the elementary steps and reaction energetics leading to various decomposition products. digitellinc.com Theoretical analyses have also been applied to understand the reactivity of dienones in Diels-Alder reactions, exploring the orbital factors that govern their behavior. nih.gov For this compound, theoretical calculations could predict its behavior in various reactions, identify the most likely sites for nucleophilic or electrophilic attack, and explore potential rearrangement pathways, guiding future experimental work.
| Computational Method | Application to Unsaturated Ketones | Predicted Properties / Insights |
| Density Functional Theory (DFT) | Dienone-Phenol Rearrangement | Thermodynamic profiles, Transition state geometries ijrar.org |
| Gaussian 09 | Pyrolysis of Cyclopentenones | Elementary reaction steps, Reaction energetics digitellinc.com |
| Ab Initio DFT | Diels-Alder Reactions of Dienones | Orbital interactions, LUMO energy levels, Reaction pathways nih.govresearchgate.net |
| RRKM-based Master Equation | OH Radical Reactions of Cyclopentenones | Most likely reaction products, Rate coefficients acs.org |
This table summarizes computational methods used to study the reactivity of dienone and cyclopentenone structures, which could be applied to predict the behavior of this compound.
Prospects for Catalyst Design and Process Optimization
The synthesis and transformation of enones and dienones are central to organic chemistry, and significant research is dedicated to developing efficient catalysts and optimizing reaction conditions. numberanalytics.com Palladium-catalyzed reactions are particularly prominent, with methods developed for the γ,δ-dehydrogenation of enals and enones to produce dienals and dienones using molecular oxygen as the oxidant. nih.gov Optimizing such processes involves screening catalysts, ligands, solvents, and temperatures to maximize yield and selectivity. numberanalytics.comresearchgate.net
For dienone synthesis, catalyst systems based on polystyrene-supported triphenylphosphine (B44618) have been shown to be effective for isomerizing ynones into dienones, with pentane-2,4-dione identified as a highly effective co-catalyst. mdpi.com Furthermore, various transition metals, including nickel and rhodium, are used to catalyze reactions of dienes and enones, such as hydrofunctionalization and cycloaddition reactions. acs.orgorganic-chemistry.org Given the structure of this compound, future research could focus on designing selective catalysts that can differentiate between the two reactive sites (the cyclopentenone and the linear enone) to achieve controlled transformations. Process optimization would be key to achieving high yields and selectivity in its synthesis and subsequent reactions. numberanalytics.com
Interdisciplinary Research with Materials Science and Mechanistic Biology
The cyclopentenone moiety is a highly reactive and versatile functional group, making it a prime candidate for interdisciplinary research. Its applications span from the creation of novel materials to the intricate study of biological mechanisms.
The α,β-unsaturated carbonyl group within the cyclopentenone ring is a key feature that mediates many of the biological activities of this class of compounds. nih.gov This reactive nature allows for interactions with various cellular components, offering a window into mechanistic biology. For instance, cyclopentenone prostaglandins are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral properties. nih.gov Their mode of action often involves direct interaction with cellular target proteins rather than binding to traditional G-protein coupled prostanoid receptors. nih.gov A significant area of research is the elucidation of how these compounds modulate cellular signaling pathways. For example, 15-deoxy-Δ(12,14)-PGJ(2), a well-studied cyclopentenone prostaglandin, is a high-affinity ligand for the nuclear receptor PPARγ and can modulate gene transcription. nih.gov Furthermore, the anti-inflammatory effects of some cyclopentenones are attributed to their ability to inhibit the transcription factor NF-κB. nih.gov Understanding these interactions at a molecular level is a major focus of mechanistic biology.
In the realm of materials science, the reactivity of the cyclopentenone ring opens up possibilities for the development of new polymers and functional materials. Recent research has demonstrated the polymerization of 2-cyclopenten-1-one using Lewis acid catalysts to form a novel polymeric material, poly(cyclopentenone). digitellinc.com The properties of such polymers can be further tailored by modifying the carbonyl functional group into alcohols or imines. digitellinc.com This suggests that derivatives like this compound could potentially be used as monomers for creating polymers with unique characteristics. These materials could find applications in various fields, including as components of "dynamic covalent polymers" with properties like self-healing and redox response. researchgate.net Moreover, the incorporation of cyclopentenone-containing molecules into drug delivery systems, such as nanoparticles or polymer conjugates, is an emerging area of interest. nih.govmdpi.com
Interactive Table 1: Bioactive Cyclopentenones and Their Mechanistic Insights
| Compound Class | Example | Biological Activity | Cellular Target/Mechanism |
| Prostaglandins | 15-deoxy-Δ(12,14)-PGJ(2) | Anti-inflammatory, Anti-neoplastic | PPARγ agonist, NF-κB inhibition nih.gov |
| Jasmonates | Methyl Jasmonate | Anticancer | Induction of apoptosis nih.gov |
| Clavulones | Clavulone | Anticancer | Interaction with nuclear factors and mitochondria nih.gov |
| Chalcones | Cyclopentenone-containing chalcones | Anticancer | Enhanced anticancer potential via the cyclopentenone moiety nih.gov |
Challenges and Opportunities in the Field of Cyclopentenone Chemistry
The promising applications of cyclopentenone derivatives are accompanied by a set of challenges and a wealth of opportunities for future research and development.
One of the primary challenges lies in the synthesis of these molecules. The creation of chiral cyclopentenones, which are crucial precursors for many bioactive compounds, often requires complex, multi-step synthetic routes. acs.orgacs.org Developing more efficient, enantioselective, and scalable synthetic methods remains a significant hurdle. acs.org The Pauson-Khand reaction and Nazarov cyclization are important tools in this regard, but the development of novel catalytic systems is continuously sought. acs.orgorganic-chemistry.org Another challenge is to fully understand the reaction mechanisms of cyclopentenones, both in synthetic transformations and in biological systems. For example, predicting the regioselectivity and stereoselectivity of reactions involving the cyclopentenone core can be difficult. acs.org
Despite these challenges, the opportunities in cyclopentenone chemistry are vast. The established role of cyclopentenones in biologically active molecules, particularly as anticancer agents, presents a major opportunity for drug design and development. nih.gov The ability to introduce the cyclopentenone moiety into other molecules to enhance their therapeutic potential is a promising strategy. nih.gov The discovery of new bioactive cyclopentenone derivatives from natural sources also continues to provide new leads for drug discovery. acs.org
In materials science, the potential to create novel polymers from cyclopentenone-based monomers is a burgeoning field. digitellinc.com These materials could have a wide range of applications, from advanced coatings to biomedical devices. The development of "green" synthetic routes for cyclopentenone derivatives, for instance from biomass-derived furfural, represents a significant opportunity for sustainable chemistry.
Interactive Table 2: Challenges and Opportunities in Cyclopentenone Chemistry
| Aspect | Challenges | Opportunities |
| Synthesis | - Complex multi-step syntheses- Achieving high enantioselectivity- Scalability of synthetic routes acs.orgacs.org | - Development of novel catalytic systems- Greener and more efficient synthetic methodologies- Access to a wider diversity of cyclopentenone structures digitellinc.comacs.org |
| Mechanistic Understanding | - Elucidating complex reaction mechanisms- Predicting selectivity in reactions acs.org | - Deeper understanding of biological activity- Rational design of new molecules with specific properties nih.govnih.gov |
| Applications | - Overcoming potential toxicity- Improving bioavailability of drug candidates | - Design of new anticancer drugs- Creation of novel functional polymers and materials- Development of new fragrances and fine chemicals digitellinc.comnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
